![molecular formula C13H7ClO2 B13696854 4-Chloro-2H-benzo[h]chromen-2-one](/img/structure/B13696854.png)
4-Chloro-2H-benzo[h]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2H-benzo[h]chromen-2-one is a heterocyclic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 4th position of the chromenone ring enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2H-benzo[h]chromen-2-one typically involves the cyclization of ortho-alkynylarylketones. One common method employs silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo double intramolecular cyclization and decarboxylation to generate the chromenone structure . Another approach involves the Pechmann condensation, which is an acid-catalyzed reaction between phenols and β-ketoesters under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as mechanochemical synthesis, which avoids the use of solvents and reduces reaction times, are increasingly being adopted .
化学反応の分析
Types of Reactions
4-Chloro-2H-benzo[h]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone to chromanone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chloro-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
作用機序
The mechanism of action of 4-Chloro-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and pteridine reductase-1, leading to its antiparasitic and anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the chlorine atom and exhibits different biological activities.
Coumarin: Another chromenone derivative with a simpler structure and different pharmacological properties.
Fluorenone: Structurally similar but with a different ring system and chemical reactivity.
Uniqueness
4-Chloro-2H-benzo[h]chromen-2-one is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activities compared to other chromenone derivatives. This makes it a valuable compound in medicinal chemistry and drug development .
特性
分子式 |
C13H7ClO2 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
4-chlorobenzo[h]chromen-2-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChIキー |
OLRGVHDVBNCTHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
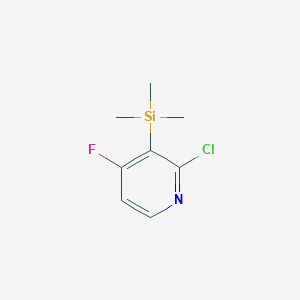
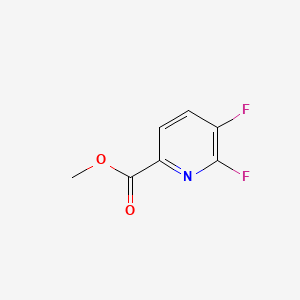
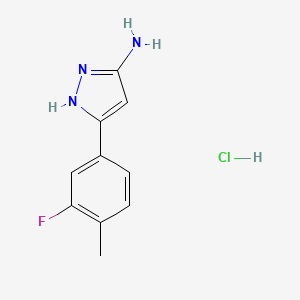
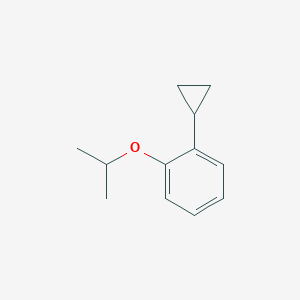


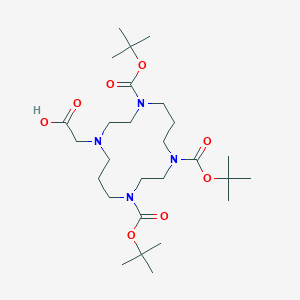
![6-Methoxy-4-methylbenzo[d][1,3]dioxole](/img/structure/B13696805.png)
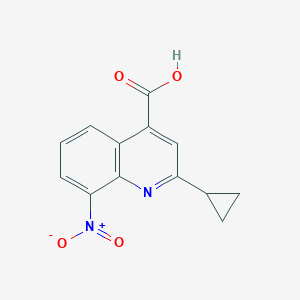

![1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)

![2-(2-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl)-4,4-dimethyl-4,5-dihydrooxazole](/img/structure/B13696835.png)
